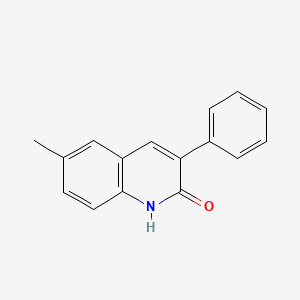

6-Methyl-3-phenyl-2-quinolinol

説明

Significance of Quinoline (B57606) Derivatives in Contemporary Organic Synthesis

Quinoline derivatives are of great practical importance to synthetic organic chemists. researchgate.net The development of efficient and selective methods for their synthesis is a major focus of research, driven by the demand for these compounds in various scientific and industrial sectors. researchgate.nettandfonline.com Modern synthetic strategies, including multicomponent reactions, offer powerful tools to construct complex quinoline-containing molecules in a single step, highlighting the drive for atom and step economy in organic synthesis. rsc.orgnih.gov These methods allow for the creation of extensive libraries of quinoline derivatives for screening and development. researchgate.net

The applications of quinoline derivatives are widespread. They are utilized as precursors for dyes, such as cyanine (B1664457) dyes, and as ligands in organometallic catalysis. wikipedia.orgresearchgate.net Furthermore, their role as versatile intermediates enables the synthesis of more complex heterocyclic systems. tandfonline.com The continuous innovation in synthetic methodologies for quinoline derivatives underscores their enduring importance in the field of organic chemistry. rsc.org

Academic Relevance of Hydroxyquinoline and Quinolone Scaffolds

Within the broad family of quinoline derivatives, hydroxyquinolines and quinolones represent two particularly significant subclasses with profound academic and practical relevance.

Hydroxyquinoline Scaffolds: 8-Hydroxyquinoline (B1678124) and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a diverse range of biological targets. rsc.orgacs.org A key feature of 8-hydroxyquinolines is their potent metal-chelating ability, which is often linked to their biological activities. researchgate.netnih.gov This property has been explored in the context of various diseases where metal ion homeostasis is dysregulated. nih.gov The synthetic versatility of the 8-hydroxyquinoline scaffold allows for extensive structural modifications to optimize its pharmacological profile. researchgate.net Research has demonstrated that substitutions on the quinoline ring can significantly influence the biological activity of these compounds. nih.gov

Quinolone Scaffolds: The quinolone scaffold has emerged as a highly potent motif, particularly in the realm of medicinal chemistry. nih.gov Quinolones are characterized by a carbonyl group in the pyridine (B92270) ring of the quinoline system. nih.gov This structural feature is crucial for their biological activity. nih.gov The development of diverse synthetic approaches has led to a vast number of quinolone-based analogues with a wide array of pharmacological properties. nih.govresearchgate.net The quinolone scaffold's bicyclic structure and specific functional groups are considered valuable for lead generation and optimization in drug discovery. nih.gov Researchers continue to explore new synthetic strategies, including green chemistry approaches, to create novel quinolone derivatives. nih.gov

Research Trajectories for 6-Methyl-3-phenyl-2-quinolinol and Analogues

The compound 6-Methyl-3-phenyl-2-quinolinol belongs to the 2-quinolone class, featuring a methyl group at the 6-position and a phenyl group at the 3-position. Research into this specific molecule and its analogues is driven by the broader interest in the biological potential of substituted quinolones.

The synthesis of 6-Methyl-3-phenyl-2-quinolinol and related compounds can be achieved through various established methods for quinoline and quinolone synthesis. mdpi.com The presence of the methyl and phenyl substituents offers opportunities for further chemical modification to explore structure-activity relationships. For instance, the phenyl group at the C3 position is a common feature in many biologically active quinolones. mdpi.com

Analogues of 6-Methyl-3-phenyl-2-quinolinol, such as 2-chloro-6-methyl-3-phenylquinoline, are also subjects of scientific investigation. ontosight.ai The introduction of different functional groups at various positions on the quinoline ring allows for the systematic study of how these changes affect the compound's properties. ontosight.airesearchgate.net Research into analogues often involves computational studies, such as molecular docking, to predict their interactions with biological targets. nih.govnih.govmdpi.com The exploration of such analogues is a key strategy in the rational design of new molecules with desired chemical or biological characteristics. researchgate.net

Data Table: Physicochemical Properties of 6-Methyl-3-phenyl-2-quinolinol

| Property | Value | Source |

| CAS Number | 73108-78-8 | bldpharm.com |

| Molecular Formula | C₁₆H₁₃NO | Inferred from name |

| Molecular Weight | 235.28 g/mol | Inferred from formula |

| Synonyms | 6-Methyl-3-phenyl-1H-quinolin-2-one | bldpharm.com |

| Category | Heterocyclic Building Block, Quinoline | bldpharm.com |

Structure

3D Structure

特性

CAS番号 |

73108-78-8 |

|---|---|

分子式 |

C16H13NO |

分子量 |

235.28 g/mol |

IUPAC名 |

6-methyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C16H13NO/c1-11-7-8-15-13(9-11)10-14(16(18)17-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |

InChIキー |

NPJHPAJCPQPETE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Chemical Reactivity and Derivatization of 6 Methyl 3 Phenyl 2 Quinolinol

Regioselective Functionalization of the Quinolinol Core

Regioselective functionalization is crucial for systematically exploring the structure-activity relationships of quinolinol derivatives. Strategies have been developed to target specific positions on the heterocyclic core, enabling precise molecular editing.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic systems without the need for pre-functionalized starting materials like halides or organometallics. nih.govnih.gov In the context of quinoline (B57606) derivatives, transition-metal catalysis is often employed to achieve site-selective activation of C-H bonds. nih.govnih.gov For the 6-methyl-3-phenyl-2-quinolinol scaffold, several positions are potential targets for C-H functionalization.

Research on quinoline N-oxides has shown that various metals, including rhodium, palladium, and copper, can catalyze C-H activation, most commonly at the C2 and C8 positions. acs.orgmdpi.com The N-oxide group acts as a directing group, facilitating the formation of a metallacyclic intermediate that positions the catalyst for C-H cleavage. mdpi.com While the title compound is a quinolin-2-ol, its tautomeric quinolin-2-one form possesses a directing amide group. Palladium-catalyzed C-H activation of quinolinones can lead to functionalization at various positions, influenced by the catalyst, ligands, and directing groups present. nih.gov

Strategies for C-H functionalization can introduce a variety of chemical bonds:

C-C Bond Formation : Arylation, alkenylation, and alkylation are common transformations. nih.gov Palladium-catalyzed direct arylation, for instance, can couple the quinolinol core with aryl halides or their equivalents. nih.gov

C-N and C-O Bond Formation : Methods for direct amination and hydroxylation have also been developed, further expanding the chemical space accessible from the quinolinol core.

The regioselectivity of these reactions on 6-methyl-3-phenyl-2-quinolinol would be influenced by the electronic and steric effects of the existing methyl and phenyl substituents. The methyl group at C6 is an activating group, potentially directing electrophilic functionalization to the C5 and C7 positions, while the phenyl group at C3 sterically hinders reactions at the adjacent C4 position.

Dearomatization reactions are fundamental transformations that convert flat, aromatic systems into complex, three-dimensional alicyclic structures. scilit.comresearchgate.net Applying these reactions to quinolines is thermodynamically challenging due to the loss of aromatic stabilization energy. nih.govacs.org However, this can be overcome by coupling the dearomatization event with the formation of a stable bond. nih.govacs.org

Transition metal-catalyzed processes, particularly with copper, have been successful in the dearomatization of quinolines via nucleophilic addition. acs.org These methods often proceed without pre-activation of the quinoline ring. nih.gov Another approach involves aryne-triggered dearomatization, a transition-metal-free method that can generate medicinally relevant dihydroquinoline derivatives. rsc.org

For the 6-methyl-3-phenyl-2-quinolinol system, nucleophilic dearomatization could lead to the formation of partially saturated quinolinone derivatives. Such transformations can generate spirocyclic systems, which are of significant interest in medicinal chemistry. mdpi.com The reaction typically involves the 1,2- or 1,4-addition of a nucleophile to the quinoline ring, breaking the aromaticity. researchgate.net The specific pathway and resulting stereochemistry can often be controlled by the choice of catalyst and reaction conditions.

Advanced Derivatization Strategies for Structural Diversification

Beyond functionalizing the core, advanced derivatization strategies targeting the existing functional groups or employing cross-coupling reactions provide extensive opportunities for creating diverse libraries of compounds.

6-Methyl-3-phenyl-2-quinolinol exists in a tautomeric equilibrium with its corresponding 2(1H)-quinolinone form. This ambident nucleophilic character allows for selective alkylation at either the nitrogen or the oxygen atom. The regioselectivity of the alkylation is highly dependent on the reaction conditions. nih.govresearchgate.net

N-Alkylation : Typically favored when using polar aprotic solvents (e.g., DMF) and alkali metal salts of the quinolinone. nih.gov This pathway leads to the formation of N-substituted 6-methyl-3-phenyl-2-quinolinone derivatives.

O-Alkylation : Often achieved using silver salts in non-polar solvents or under Mitsunobu reaction conditions. nih.govrsc.org This route yields 2-alkoxy-6-methyl-3-phenylquinoline derivatives.

The choice of base, solvent, and alkylating agent's hardness/softness (HSAB theory) all play a critical role in directing the reaction toward either N- or O-alkylation. juniperpublishers.com

C-Alkylation can also be achieved, typically targeting the methyl group at the C6 position or other activated C-H bonds. For instance, deprotonation of the methyl group with a strong base can generate a nucleophilic species that can react with electrophiles like alkyl halides. nih.gov Furthermore, transition-metal-catalyzed methods can functionalize the methyl C(sp³)–H bonds. mdpi.com

| Alkylation Type | Typical Reagents & Conditions | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide, NaH or K₂CO₃, DMF | N-Alkyl-6-methyl-3-phenyl-2-quinolinone |

| O-Alkylation | Alkyl halide, Ag₂O, Benzene (B151609) or CHCl₃ | 2-Alkoxy-6-methyl-3-phenylquinoline |

| O-Alkylation (Mitsunobu) | Alcohol, DIAD, PPh₃, THF | 2-Alkoxy-6-methyl-3-phenylquinoline |

| C-Alkylation (at C6-methyl) | 1. Strong base (e.g., LDA, n-BuLi) 2. Alkyl halide | 6-(Alkyl)-3-phenyl-2-quinolinol |

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is particularly effective for aryl-aryl bond formation. harvard.edubeilstein-journals.org

To apply this methodology to 6-methyl-3-phenyl-2-quinolinol, the molecule must first be converted into a suitable coupling partner. This is typically achieved by transforming the hydroxyl group into a better leaving group, such as a triflate (-OTf) or a halide (e.g., -Cl, -Br). The resulting 2-halo- or 2-triflyloxy-6-methyl-3-phenylquinoline can then be coupled with a wide variety of aryl or heteroaryl boronic acids or esters. researchgate.netresearchgate.net

The general Suzuki-Miyaura coupling cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination : The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology allows for the introduction of diverse aryl and heteroaryl substituents at the C2 position, providing a robust strategy for structural diversification. nih.govmdpi.com Furthermore, if a halogen atom is present elsewhere on the quinoline ring (e.g., at C5 or C7), site-selective Suzuki couplings can be performed to build even more complex structures. cihanuniversity.edu.iq The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation. nih.gov

| Substrate | Coupling Partner | Catalyst/Ligand | Typical Product |

|---|---|---|---|

| 2-Bromo-6-methyl-3-phenylquinoline | Phenylboronic acid | Pd(PPh₃)₄ | 6-Methyl-2,3-diphenylquinoline |

| 2-Chloro-6-methyl-3-phenylquinoline | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂, SPhos | 2-(4-Methoxyphenyl)-6-methyl-3-phenylquinoline |

| 6-Methyl-3-phenyl-2-quinolinyl triflate | Pyridin-3-ylboronic acid | PdCl₂(dppf) | 6-Methyl-3-phenyl-2-(pyridin-3-yl)quinoline |

The existing functional groups on the 6-methyl-3-phenyl-2-quinolinol molecule provide handles for further chemical modification.

Transformations of the Methyl Group : The C6-methyl group can undergo various reactions. For example, it can be oxidized to an aldehyde or a carboxylic acid, providing a new point for diversification through condensation or amidation reactions. It can also be halogenated (e.g., using N-bromosuccinimide) to create a benzylic bromide, which is a versatile intermediate for nucleophilic substitution reactions.

Modifications of the Phenyl Ring : The C3-phenyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the quinolinol moiety will influence the regioselectivity of these substitutions, typically favoring functionalization at the meta and para positions of the phenyl ring.

Conversion of the Hydroxyl Group : As mentioned previously, the quinolinol hydroxyl group can be converted into halides (e.g., using POCl₃ or POBr₃) or triflates (using triflic anhydride). researchgate.net These transformations are key steps in preparing the scaffold for cross-coupling reactions.

These selective transformations allow for the fine-tuning of the molecule's properties by modifying its peripheral substituents, complementing the strategies that target the core heterocyclic structure.

Advanced Spectroscopic and Structural Characterization of 6 Methyl 3 Phenyl 2 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-Methyl-3-phenyl-2-quinolinol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide unambiguous evidence for its structure.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. In the case of the keto tautomer, 6-methyl-3-phenylquinolin-2(1H)-one, a characteristic broad singlet corresponding to the N-H proton is expected at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl group.

The protons on the quinolinone ring system and the phenyl substituent resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The proton at the C4 position appears as a distinct singlet. The protons on the benzo-fused portion of the quinolinone ring (H5, H7, H8) exhibit splitting patterns consistent with their ortho and meta couplings. The methyl group attached to C6 gives rise to a singlet at approximately 2.5 ppm rsc.orgchemicalbook.com.

Table 1: ¹H NMR Chemical Shift Data for 6-Methyl-3-phenyl-2-quinolinol (Keto Form) Note: Data is estimated based on spectral analysis of closely related quinoline (B57606) derivatives. The solvent is typically DMSO-d₆ or CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | ~11.5 - 12.0 | s (broad) |

| H4 | ~7.9 - 8.1 | s |

| Phenyl-H (ortho, meta, para) | ~7.2 - 7.6 | m |

| H5, H7, H8 | ~7.1 - 7.8 | m |

| CH₃ | ~2.4 - 2.5 | s |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For 6-methyl-3-phenylquinolin-2(1H)-one, the most downfield signal corresponds to the carbonyl carbon (C2) of the keto tautomer, typically appearing in the range of 160-165 ppm. The carbon atoms of the aromatic rings resonate between 115 and 150 ppm. The methyl carbon (C6-CH₃) provides a characteristic signal in the aliphatic region, around 21-22 ppm rsc.org.

Table 2: ¹³C NMR Chemical Shift Data for 6-Methyl-3-phenyl-2-quinolinol (Keto Form) Note: Data is estimated based on spectral analysis of related compounds.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~162 |

| C8a, C4a | ~138 - 141 |

| C-phenyl (ipso) | ~135 |

| C4 | ~139 |

| C6 | ~132 |

| C5, C7, C8, C-phenyl | ~116 - 130 |

| C3 | ~125 |

| CH₃ | ~21 |

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional NMR experiments are crucial for definitive structural assignment by establishing connectivity between protons and carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For 6-Methyl-3-phenyl-2-quinolinol, the HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.45 ppm) to the methyl carbon signal (~21 ppm). Similarly, it would confirm the assignments for each aromatic C-H pair in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular skeleton. Key expected correlations for 6-methyl-3-phenylquinolin-2(1H)-one include:

The methyl protons (~2.45 ppm) would show correlations to the C6 carbon as well as the adjacent C5 and C7 carbons.

The H4 proton (~8.0 ppm) would correlate to the carbonyl carbon (C2), the C3 carbon, and the bridgehead carbon C4a.

The N-H proton would show correlations to the C2 (carbonyl) and C8a carbons, confirming the structure of the quinolinone ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the compound is dominated by features of its stable keto tautomer. A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching vibration is expected in the region of 1650-1680 cm⁻¹ scispace.com. A broad absorption band between 3200 and 3400 cm⁻¹ can be assigned to the N-H stretching vibration. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. The region between 1450 and 1620 cm⁻¹ contains multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic and quinolinone rings scispace.comresearchgate.net.

Table 3: Key FT-IR Vibrational Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 2980 | Medium-Weak |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| Aromatic C=C / C=N stretch | 1450 - 1620 | Strong-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. tanta.edu.eglibretexts.orglibretexts.org The absorption of energy occurs at specific wavelengths, providing valuable information about the molecule's structure and conjugated systems. For 6-Methyl-3-phenyl-2-quinolinol, the principal chromophores are the fused quinoline ring system and the appended phenyl group, which together form an extended π-conjugated system.

The electronic spectrum of 6-Methyl-3-phenyl-2-quinolinol is expected to be characterized by absorptions arising from π → π* and n → π* transitions. libretexts.org The high-intensity absorption bands are typically due to π → π* transitions associated with the aromatic quinoline and phenyl rings. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of a heteroatom (nitrogen) and an oxygen atom in the quinolinol ring also allows for n → π* transitions, which involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital. These are generally of lower intensity compared to π → π* transitions.

The solvent environment can influence the position and intensity of absorption bands. Factors such as solvent polarity can affect the energies of the molecular orbitals, leading to shifts in the absorption maxima (λmax). researchgate.netresearchgate.net The specific electronic transitions observed for 6-Methyl-3-phenyl-2-quinolinol are detailed in the table below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Structural Feature |

|---|---|---|---|

| ~250-275 | High | π → π | Phenyl ring and benzenoid part of the quinoline system |

| ~310-340 | High | π → π | Extended conjugation of the entire quinolinol system |

| ~370-400 | Low to Medium | n → π* | Non-bonding electrons on Nitrogen and Oxygen atoms |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular mass, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high level of precision makes it possible to distinguish between compounds that have the same nominal mass but different molecular formulas.

For 6-Methyl-3-phenyl-2-quinolinol, with the molecular formula C₁₆H₁₃NO, HRMS provides an experimental mass that can be compared to the theoretically calculated exact mass. The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). nih.gov The close agreement between the measured and calculated mass provides strong evidence for the proposed molecular formula, confirming the identity of the compound. nih.gov

The monoisotopic mass of 6-Methyl-3-phenyl-2-quinolinol is calculated to be 235.099714038 Da. nih.gov An HRMS experiment would be expected to yield a measured mass that deviates from this theoretical value by only a few parts per million (ppm), thus validating the elemental composition.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃NO | Calculated |

| Calculated Exact Mass | 235.099714038 Da | nih.gov |

| Nominal Mass | 235 Da | Calculated |

| Typical HRMS Error | < 5 ppm | Standard |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Confirmation

For 6-Methyl-3-phenyl-2-quinolinol, a single crystal X-ray diffraction study would confirm its molecular structure, including the planarity of the quinoline ring system and the relative orientation of the phenyl substituent. The analysis would reveal the tautomeric form present in the solid state, distinguishing between the 2-quinolinol (enol-like) and the quinolin-2(1H)-one (keto-amide) forms. mdpi.comresearchgate.net Studies on similar quinoline derivatives have shown that the quinolin-2(1H)-one tautomer often predominates in the solid state. mdpi.comresearchgate.net

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which describe the symmetry and repeating pattern of the crystal lattice. nih.govresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups (in the keto form) or O-H and N atoms (in the enol form), would also be elucidated, providing insight into the forces that stabilize the crystal structure. scielo.org.za

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₆ClNO₂ |

| Formula weight | 325.78 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.3622 (3) |

| b (Å) | 10.1971 (3) |

| c (Å) | 10.7052 (3) |

| α (°) | 110.440 (2) |

| β (°) | 101.588 (2) |

| γ (°) | 94.860 (2) |

| Volume (ų) | 825.91 (4) |

| Z | 2 |

| Calculated density (Mg/m³) | 1.310 |

| Dihedral Angle (Quinoline/Phenyl) | 60.0 (1)° |

Computational and Theoretical Investigations of 6 Methyl 3 Phenyl 2 Quinolinol

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a localized, Lewis-like description of the electronic structure of a molecule, which complements the delocalized picture provided by molecular orbitals. NBO analysis for 6-Methyl-3-phenyl-2-quinolinol would focus on quantifying the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs.

The key interactions to be analyzed in 6-Methyl-3-phenyl-2-quinolinol would include the hyperconjugative interactions that contribute to the molecule's stability. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For instance, the interaction between the lone pair orbitals of the oxygen and nitrogen atoms and the anti-bonding orbitals of the quinoline (B57606) and phenyl rings would be of particular interest. The stabilization energy E(2) associated with these interactions, calculated through second-order perturbation theory, provides a quantitative measure of their significance.

In a typical NBO analysis of a similar quinoline derivative, significant stabilization energies are observed for π → π* and lp → π* transitions. For 6-Methyl-3-phenyl-2-quinolinol, one would expect to see strong interactions indicating delocalization within the fused ring system and between the quinoline core and the phenyl substituent. The methyl group at the 6-position would also contribute to the electronic structure through hyperconjugation.

A hypothetical NBO analysis data table for the most significant interactions in 6-Methyl-3-phenyl-2-quinolinol, based on findings for similar molecules, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N | π(C5-C10) | 25.8 | 0.28 | 0.048 |

| LP (1) O | π(N-C2) | 20.1 | 0.35 | 0.042 |

| π (C3-C4) | π(C5-C10) | 18.5 | 0.25 | 0.039 |

| π (C7-C8) | π(C9-C10) | 15.2 | 0.26 | 0.035 |

| π (Phenyl) | π*(C3-C4) | 5.7 | 0.29 | 0.021 |

Note: This data is illustrative and based on typical values for similar aromatic and heterocyclic compounds.

Global and Local Reactivity Indices

Global and local reactivity indices, derived from conceptual density functional theory (DFT), are instrumental in predicting the reactivity and stability of chemical species. These indices provide a quantitative basis for understanding the electrophilic and nucleophilic nature of a molecule and identifying the most reactive sites.

For 6-Methyl-3-phenyl-2-quinolinol, the following global reactivity indices would be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO):

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Local reactivity indices, such as the Fukui functions (fk+, fk-, fk0), are used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks, respectively. The condensed Fukui functions pinpoint the regions where the electron density is most likely to change upon the addition or removal of an electron. For 6-Methyl-3-phenyl-2-quinolinol, one would expect the oxygen and nitrogen atoms to be potential sites for electrophilic attack, while certain carbon atoms in the aromatic rings might be more susceptible to nucleophilic attack.

A hypothetical table of calculated global reactivity indices for 6-Methyl-3-phenyl-2-quinolinol is provided below.

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Chemical Potential (μ) | -4.07 |

| Chemical Hardness (η) | 2.18 |

| Global Softness (S) | 0.46 |

| Electronegativity (χ) | 4.07 |

| Electrophilicity Index (ω) | 3.79 |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Spectroscopic Property Simulations and Validation

Computational methods play a crucial role in the interpretation and validation of experimental spectroscopic data. By simulating the spectra of 6-Methyl-3-phenyl-2-quinolinol, a deeper understanding of its structural and electronic properties can be achieved.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra are performed by computing the harmonic vibrational frequencies of the optimized molecular geometry. These calculations, typically using DFT methods, provide a set of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. nih.gov

The simulated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of the observed spectral bands to specific vibrational modes. For 6-Methyl-3-phenyl-2-quinolinol, the vibrational spectrum would be characterized by modes corresponding to the stretching and bending of C-H, C=C, C=O, and N-H bonds, as well as the vibrations of the quinoline and phenyl ring systems. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Below is a hypothetical comparison of selected calculated and experimental vibrational frequencies for 6-Methyl-3-phenyl-2-quinolinol.

| Assignment | Calculated Frequency (cm-1) (Scaled) | Experimental Frequency (cm-1) |

| N-H stretch | 3420 | 3435 |

| C-H stretch (aromatic) | 3050 | 3060 |

| C=O stretch | 1665 | 1670 |

| C=C stretch (ring) | 1610 | 1615 |

| C-N stretch | 1350 | 1355 |

| C-H bend (methyl) | 1450 | 1455 |

Note: This data is illustrative and based on typical vibrational frequencies for quinolinone derivatives.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the isotropic magnetic shielding tensors of the atoms in a molecule. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For 6-Methyl-3-phenyl-2-quinolinol, calculating the 1H and 13C NMR chemical shifts would help in assigning the signals in the experimental spectra to specific protons and carbon atoms in the molecule. nuph.edu.ua The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. Comparing the theoretical and experimental chemical shifts can confirm the proposed structure and provide insights into the electronic environment of the different nuclei.

A hypothetical comparison of calculated and experimental 1H NMR chemical shifts for 6-Methyl-3-phenyl-2-quinolinol is shown below.

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N-H | 11.5 | 11.8 |

| H5 | 7.8 | 7.9 |

| H7 | 7.4 | 7.5 |

| H8 | 7.2 | 7.3 |

| H4 | 8.1 | 8.2 |

| Phenyl-H (ortho) | 7.6 | 7.7 |

| Phenyl-H (meta) | 7.4 | 7.5 |

| Phenyl-H (para) | 7.3 | 7.4 |

| Methyl-H | 2.4 | 2.5 |

Note: This data is illustrative and based on typical chemical shifts for substituted quinolinones.

Theoretical UV-Vis Spectra and Electronic Excitation Analysis

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. sharif.edu By calculating the vertical excitation energies and oscillator strengths of the electronic transitions, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted.

For 6-Methyl-3-phenyl-2-quinolinol, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the conjugated system. TD-DFT calculations can help in assigning the observed absorption bands to specific electronic transitions and in understanding the nature of the molecular orbitals involved (e.g., HOMO, LUMO). The inclusion of solvent effects in the calculations is often crucial for obtaining good agreement with experimental spectra recorded in solution.

A hypothetical table summarizing the calculated electronic transitions for 6-Methyl-3-phenyl-2-quinolinol is presented below.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 310 | 0.21 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 280 | 0.15 | HOMO → LUMO+1 (π → π) |

| S0 → S4 | 250 | 0.32 | HOMO-2 → LUMO (π → π) |

Note: This data is illustrative and based on typical TD-DFT results for aromatic heterocyclic compounds.

Tautomerism and Isomerization Studies of Quinolinol/Quinolone Forms

The tautomeric equilibrium between the quinolinol (enol) and quinolone (keto) forms is a characteristic feature of 2-hydroxyquinolines. nih.gov In the case of 6-Methyl-3-phenyl-2-quinolinol, this equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.

Computational studies are essential for investigating the relative stabilities of the tautomers and the energy barrier for their interconversion. By calculating the total energies of the optimized geometries of both the quinolinol and quinolone forms, the more stable tautomer can be identified. The transition state connecting the two tautomers can also be located, and the activation energy for the tautomerization process can be determined.

Generally, for 2-hydroxyquinolines, the quinolone (keto) form is found to be more stable than the quinolinol (enol) form, and this preference can be influenced by substituents and the solvent environment. nuph.edu.ua For 6-Methyl-3-phenyl-2-quinolinol, computational studies would likely predict the quinolone tautomer to be the predominant species in the gas phase and in various solvents. The relative energies of the tautomers and the transition state provide valuable insights into the dynamics of the tautomeric equilibrium.

A hypothetical energy profile for the tautomerization of 6-Methyl-3-phenyl-2-quinolinol is shown in the table below.

| Species | Relative Energy (kcal/mol) |

| 6-Methyl-3-phenyl-2-quinolinol (Enol) | 5.8 |

| Transition State | 25.3 |

| 6-Methyl-3-phenyl-1H-quinolin-2-one (Keto) | 0.0 |

Note: This data is illustrative and based on computational studies of similar quinolinone tautomeric systems.

Mechanistic Insights into Chemical Reactions via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions involving quinolinol derivatives. These theoretical studies provide detailed insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern these transformations. While direct computational studies on the reaction mechanisms of 6-Methyl-3-phenyl-2-quinolinol are not extensively available, valuable insights can be drawn from theoretical investigations of closely related quinolinol systems. Key areas of investigation include tautomerism, oxidation, and electrophilic substitution reactions.

One of the fundamental aspects of 2-quinolinol chemistry is the existence of keto-enol tautomerism. The equilibrium between the -ol (enol) and -one (keto) forms is crucial as it dictates the molecule's reactivity. Computational studies on the tautomerism of 2-quinolinol and its derivatives have shown that the keto form is generally the more stable tautomer. The relative stability is influenced by factors such as the solvent environment and the nature of substituents on the quinoline ring. Theoretical calculations can map the potential energy surface for the proton transfer reaction, identifying the transition state and the energy barrier associated with the tautomerization process. For instance, in a related compound, 3-phenyl-2,4-pentanedione, DFT calculations have been employed to study the keto-enol equilibrium, providing a framework for understanding similar transformations in 6-Methyl-3-phenyl-2-quinolinol.

Computational methods have also been applied to investigate the oxidation of quinoline derivatives. While specific studies on 6-Methyl-3-phenyl-2-quinolinol are scarce, theoretical examinations of the oxidation of related heterocyclic systems offer plausible mechanistic pathways. For example, DFT calculations have been used to explore the mechanism of gold-catalyzed oxidation of thioalkynes using quinoline N-oxides as the oxidant nih.gov. These studies detail the energetics of different oxidative pathways, including Cα- and Cβ-oxidation, and the role of the catalyst and oxidant in facilitating the reaction. Such computational approaches could be applied to predict the most likely sites of oxidation on the 6-Methyl-3-phenyl-2-quinolinol scaffold and to understand the electronic factors that influence this reactivity.

Furthermore, the reactivity of the quinolinol ring system towards electrophilic substitution can be effectively modeled using computational techniques. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) have demonstrated the utility of DFT in predicting the regioselectivity of such reactions researchgate.net. By calculating the electron density distribution, frontier molecular orbital (HOMO and LUMO) energies, and the stability of the resulting intermediates (sigma complexes), researchers can determine the most favored positions for electrophilic attack. For 6-Methyl-3-phenyl-2-quinolinol, such calculations would likely indicate that the electron-rich positions on the carbocyclic ring are the preferred sites for electrophilic substitution, with the methyl group at the 6-position and the hydroxyl/oxo group at the 2-position influencing the orientation of incoming electrophiles. These computational insights are instrumental in designing synthetic routes to novel derivatives of 6-Methyl-3-phenyl-2-quinolinol.

Investigation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules has garnered significant interest due to their potential applications in optoelectronics, including optical switching and data storage. Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has emerged as a powerful tool for predicting and understanding the NLO response of molecules like 6-Methyl-3-phenyl-2-quinolinol. The NLO properties of a molecule are primarily determined by its hyperpolarizability, which is a measure of the nonlinear response of the electron cloud to an applied electric field.

Quinoline and its derivatives are promising candidates for NLO materials due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT) – a key factor for a large NLO response. The presence of electron-donating and electron-accepting groups on the quinoline scaffold can significantly enhance the NLO properties. In 6-Methyl-3-phenyl-2-quinolinol, the quinolinol core acts as a π-conjugated bridge. The methyl group at the 6-position is a weak electron-donating group, while the phenyl group at the 3-position can modulate the electronic properties of the system. The 2-quinolinol moiety itself can exhibit both electron-donating and electron-withdrawing characteristics depending on its tautomeric form and the nature of other substituents.

Theoretical calculations of the first hyperpolarizability (β) are commonly used to evaluate the second-order NLO response of a molecule. A higher β value indicates a stronger NLO response. Computational studies on various quinoline and quinolinone derivatives have demonstrated that strategic substitution can lead to a significant enhancement of their NLO properties. For instance, the introduction of strong donor and acceptor groups at the termini of the π-conjugated system can induce a strong ICT, resulting in a large β value.

| Compound | Method | First Hyperpolarizability (β) (esu) |

|---|---|---|

| DTS(FBTTh2)2-Based Derivative (MSTD7) | M06/6-31G(d,p) | 13.44 x 10-27 |

| Isoquinoline (B145761) Derivative (MPBID4') | M06/6-311G(d,p) | Value not explicitly stated in provided text, but noted as a promising candidate |

| Quinazolinone Derivative (2b) | DFT | 6.225 x 10-31 (γ) |

| Melamine-melaminium 2-acetyl benzoate (B1203000) dihydrate | B3LYP/6-311++G(d,p) | 377.570 x 10-31 |

The data in the table illustrates the wide range of NLO responses that can be achieved in heterocyclic systems through structural modifications. For 6-Methyl-3-phenyl-2-quinolinol, it is expected that the interplay between the methyl, phenyl, and quinolinol moieties will result in a moderate NLO response. Further enhancement of its NLO properties could potentially be achieved by introducing stronger donor or acceptor groups onto the phenyl ring or the quinoline core. Computational modeling provides a rational approach to designing such novel derivatives with optimized NLO characteristics.

Applications of 6 Methyl 3 Phenyl 2 Quinolinol and Its Analogues in Materials Science and Catalysis Research

Quinoline (B57606) Derivatives as Ligands in Organometallic Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordinating site for transition metals. This ability, combined with the rigid and planar structure of the quinoline system, allows for the design of stable and sterically defined ligands for organometallic catalysis. The electronic properties of these ligands can be fine-tuned by introducing various substituents onto the quinoline core, influencing the activity and selectivity of the metallic center.

Chiral Ligands for Asymmetric Catalytic Processes

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Quinoline motifs have been successfully incorporated into a variety of chiral ligand frameworks to induce high levels of stereocontrol in metal-catalyzed reactions. dtic.milbgu.ac.il The rigid quinoline backbone helps to create a well-defined chiral environment around the metal center, which is essential for effective enantioselective transformations.

Researchers have designed and synthesized numerous chiral ligands containing quinoline units, such as Schiff bases, oxazolines, and diamines. thieme-connect.com These ligands, when complexed with transition metals like ruthenium, rhodium, or iridium, form highly effective catalysts for reactions such as asymmetric hydrogenation. nih.gov For instance, chiral Ru-diamine complexes have been shown to be highly effective for the asymmetric hydrogenation of a wide range of quinoline substrates, producing chiral tetrahydroquinolines with excellent enantioselectivity. nih.gov The enantioselectivity in these reactions often arises from specific interactions, such as CH/π attractions, between the ligand and the substrate within the catalyst's coordination sphere. nih.gov

The modular nature of many quinoline-based ligand syntheses allows for the systematic variation of steric and electronic properties, enabling the optimization of catalysts for specific asymmetric transformations. bgu.ac.ilthieme-connect.com

Applications in Specific Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions)

Quinoline derivatives serve not only as substrates but also as crucial ligands in transition metal-catalyzed reactions, particularly in carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis. While halogenated quinolines are often used as coupling partners in reactions like the Suzuki-Miyaura coupling, the quinoline scaffold itself can be part of the ligand that modulates the catalyst's activity.

For example, palladium complexes bearing quinoline-derived ligands have been explored in Suzuki-Miyaura cross-coupling reactions. The ligand's structure influences the efficiency of the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. Although specific research on 6-Methyl-3-phenyl-2-quinolinol as a ligand is not prominent, related quinolinol and quinoline-phosphine ligands have been utilized. The performance of several quinoline-based systems in such catalytic processes highlights their versatility.

| Catalyst/Ligand System | Reaction Type | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline + 2-methoxyphenylboronic acid | Data not specified | nih.gov |

| Dichlorobis(triphenylphosphine)palladium(II) | Suzuki-Miyaura Coupling | 6-bromo-1,2,3,4-tetrahydroquinoline + Phenylboronic acid | ~70-85% | researchgate.net |

| Copper(I) Iodide | Multi-component Reaction (C-H activation) | p-toluidine (B81030) + benzaldehyde (B42025) + 1-ethynylbenzene | Data not specified | thieme-connect.com |

| Copper(II) acetate (B1210297) with Quinoline Ligands | Catechol Oxidation | Catechol to o-quinone | High catalytic activity | mdpi.com |

Role in Advanced Materials Development

The extended π-conjugated system of the quinoline ring, combined with its inherent fluorescence and charge-transport properties, makes it a valuable building block for advanced organic materials. Substituents on the quinoline core, such as the methyl and phenyl groups in 6-Methyl-3-phenyl-2-quinolinol, can significantly modulate these photophysical and electronic properties.

Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Chemosensors

Quinoline derivatives are widely employed in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net One of the most famous examples is tris(8-hydroxyquinolinato)aluminium (Alq₃), which is a highly effective green emitter and electron-transporting material. The 2-quinolinol structure, present in 6-Methyl-3-phenyl-2-quinolinol, is an isomer of the 8-hydroxyquinoline (B1678124) ligand in Alq₃, suggesting its potential for similar applications. Metal complexes of substituted quinolinols often exhibit high thermal stability and excellent luminescence, making them suitable for the emissive or charge-transport layers in OLED devices. ijcce.ac.ir For instance, a zinc complex of 2-methyl-8-quinolinol has been synthesized and used as a dopant to achieve green electroluminescence in OLEDs. ijcce.ac.ir

The photophysical properties of quinoline derivatives, which are crucial for OLED performance, are highly dependent on their substitution pattern. Introducing different aryl groups or other functional moieties can tune the emission color, quantum yield, and charge mobility. mdpi.comrsc.org

In addition to OLEDs, the inherent fluorescence of the quinoline nucleus makes it an excellent platform for developing chemosensors. researchgate.net These sensors operate by binding to a specific analyte (like a metal ion), which causes a detectable change in their fluorescence properties (e.g., intensity or wavelength). This "turn-on" or "turn-off" response allows for the selective and sensitive detection of the target species. Quinoline-based sensors have been designed for a variety of ions, leveraging the coordinating ability of the quinoline nitrogen and a nearby functional group, such as the hydroxyl group in a quinolinol. researchgate.net

| Compound/Analogue | Application | Key Photophysical Property | Observation | Reference |

|---|---|---|---|---|

| Zinc complex of 2-methyl-8-quinolinol | OLED Emitter | Electroluminescence | Green emission at 517 nm and 539 nm | ijcce.ac.ir |

| Tris(8-hydroxyquinolinato)aluminium (Alq₃) | OLED Emitter | Electroluminescence | Standard green emitter | researchgate.net |

| Styryl derivatives of quinoline | Fluorescent Chemosensor | Emission Maximum | Emission maxima dependent on solvent and structure, e.g., ~521-568 nm for a phenanthroline analogue | mdpi.com |

| Iridium(III) complexes with 2,3-diphenylquinoxaline (B159395) derivatives | OLED Emitter | Photoluminescence | Deep red emission (634–650 nm) with high quantum yields (up to 40.6%) | rsc.org |

Other Material Chemistry and Industrial Applications

The applications of quinoline derivatives extend beyond optoelectronics. Their unique chemical and physical properties make them suitable for a range of other industrial uses.

Dyes and Pigments: The extended conjugation in substituted quinolines can lead to strong absorption in the visible spectrum, making them useful as dyes. The specific color can be tuned by modifying the substituents.

Corrosion Inhibitors: The ability of the quinoline nitrogen to coordinate to metal surfaces allows some derivatives to act as corrosion inhibitors for metals and alloys. Derivatives of 8-quinolinol have been specifically considered for this purpose. dtic.mil

Antioxidants: Certain substituted quinolines, particularly those with hydroxyl groups (quinolinols), have shown potential as antioxidants. researchgate.netnih.gov They can act as radical scavengers, a property that is valuable for preserving materials such as polymers, fuels, and lubricants from oxidative degradation. Some simple quinoline ethers have been proposed as potential fuel additives due to their antioxidant and metal-deactivating properties. dtic.mil

Flavor and Fragrance: Simpler analogues, such as 6-methylquinoline, are used in the flavor and fragrance industry. mdpi.com While structurally less complex than 6-Methyl-3-phenyl-2-quinolinol, this highlights the diverse industrial relevance of the quinoline core.

Q & A

Q. What are the optimized synthetic routes for 6-Methyl-3-phenyl-2-quinolinol, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 2-aminobenzophenone derivatives with methyl acetoacetate. For example, ceric ammonium nitrate (CAN) as a catalyst in methanol at room temperature achieves 84% yield, followed by purification via silica gel column chromatography (petroleum ether/EtOAc, 5:1) . Key variables include solvent choice (e.g., acetonitrile for nucleophilic substitutions), catalyst loading (10 mol% CAN), and temperature control to minimize side reactions.

Q. How can HPLC methods be developed to assess the purity of 6-Methyl-3-phenyl-2-quinolinol?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Mobile phases like acetonitrile/water (gradient elution) resolve impurities. Method validation includes linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ determination. highlights similar protocols for quinoline derivatives, emphasizing column temperature (25–40°C) and flow rate optimization (1.0 mL/min) .

Q. What safety protocols are recommended for handling 6-Methyl-3-phenyl-2-quinolinol in the lab?

Refer to safety data sheets (SDS) for structurally similar compounds like 4-Phenylquinolin-2-ol (CAS 5855-57-2), which recommend PPE (gloves, goggles), fume hood use, and emergency procedures (e.g., rinsing exposed skin with water). Toxicity studies should include acute exposure tests (LD50 in rodents) and ecotoxicity assays (e.g., Daphnia magna) .

Advanced Research Questions

Q. How can cyclization reactions be designed to form the quinoline core with specific substituents?

Intramolecular cyclization using Eaton’s reagent (P2O5/MeSO3H) or polyphosphoric acid (PPA) at 150°C for 5–7 hours forms fused heterocycles. For tert-butyl derivatives, Eaton’s reagent at 70°C minimizes decomposition. Reaction progress is monitored via TLC (hexane/EtOAc), and products are recrystallized from ethanol .

Q. What mechanistic insights can DFT calculations provide on the electronic properties of 6-Methyl-3-phenyl-2-quinolinol?

Density functional theory (DFT) models (e.g., B3LYP/6-311+G**) predict electron density distribution, HOMO-LUMO gaps, and reactive sites. Studies on analogous compounds ( ) correlate calculated correlation energies with experimental stability, guiding functionalization strategies .

Q. How do substituent modifications (e.g., methyl or phenyl groups) impact bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 6-chloro or 6-fluoro derivatives) and testing against biological targets. For example, fluorinated quinolines () show enhanced anti-inflammatory activity due to increased lipophilicity and metabolic stability. Assays include COX-2 inhibition and cytotoxicity screening (MTT assay) .

Methodological Challenges and Solutions

Q. How can low yields in quinoline synthesis be addressed?

Common issues include poor catalyst efficiency or side reactions. Solutions:

Q. What techniques resolve ambiguities in structural elucidation?

Q. How can computational tools predict synthetic pathways?

Retrosynthesis software (e.g., ChemAxon) generates plausible routes via fragment-based analysis. Databases like Reaxys provide precedent reactions (e.g., Pfitzinger reaction for quinoline-3-carboxylates) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported spectroscopic data?

Cross-validate using multiple techniques:

Q. Why do catalytic systems from literature sometimes fail to replicate?

Batch-to-batch variability in catalysts (e.g., CAN purity) or moisture sensitivity may cause inconsistencies. Pre-drying solvents (MgSO4) and using fresh catalysts improve reproducibility .

Emerging Applications

Q. Can 6-Methyl-3-phenyl-2-quinolinol serve as a ligand in catalysis?

Yes, its nitrogen-rich structure chelates metals (e.g., Pd or Ru) for cross-coupling reactions. Studies on ferrocenyl quinolines () demonstrate catalytic activity in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。